N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
“N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide” is a chemical compound that belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . The structure of this compound resembles those of N-phenylbenzamide, N- (2-chlorophenyl)benzamide, and other benzanilides, with similar bond parameters .
Synthesis Analysis
The synthesis of benzamide derivatives, including “N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide”, can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method offers several advantages, including the use of a superior and recoverable catalyst, low reaction times, a simple procedure, high yields, and an eco-friendly process .
Molecular Structure Analysis
The molecular structure of “N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide” has been characterized by various spectroscopic techniques, including FT-IR, NMR, and HRMS, as well as single-crystal X-ray diffraction . The crystal structure of the compound crystallized in the orthorhombic space group Pna21, and the unit cell consisted of 8 asymmetric molecules .
Scientific Research Applications
Antiviral Activity
The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides has been investigated for their antiviral properties. Specifically, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity . This suggests potential applications in plant protection and viral disease management.
Antibacterial and Antifungal Properties
While sulfonamide derivatives are well-known for their antibiotic properties, certain 1,3,4-thiadiazoles have also displayed antibacterial and antifungal activities . Further exploration of this compound class could lead to novel antimicrobial agents.
Herbicidal Potential
Sulfonamide derivatives have been explored for herbicidal applications in agriculture . Investigating the effects of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide on weed control could provide valuable insights.
Anticonvulsant Properties
Although not directly studied for this compound, other 1,3,4-thiadiazoles have exhibited anticonvulsant effects . Researchers could explore its potential in neurological disorders.
Tumor Cell Growth Inhibition
In previous work, related 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives were synthesized to inhibit tumor cell growth . Investigating similar effects for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide could be worthwhile.
Mechanism of Action
Target of Action
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound that has been studied for its potential antiviral activity It is known that similar compounds have shown inhibitory activity against certain viruses .
Mode of Action
It is suggested that the compound may interact with its targets, possibly viral proteins or enzymes, leading to inhibition of the virus .
Biochemical Pathways
It is known that similar compounds have shown inhibitory activity against certain viruses, suggesting that they may interfere with the viral replication process .
properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS/c16-12-8-6-11(7-9-12)14-18-19-15(21-14)17-13(20)10-4-2-1-3-5-10/h1-9H,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKLCMZSARQIKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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